molecular formula C12H12Cl2N2S B3084351 1-(3,4-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol CAS No. 1142212-34-7

1-(3,4-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Cat. No.: B3084351
CAS No.: 1142212-34-7
M. Wt: 287.2 g/mol
InChI Key: BPFWASMIJSWGAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a useful research compound. Its molecular formula is C12H12Cl2N2S and its molecular weight is 287.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

1-(3,4-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol belongs to a class of compounds with diverse applications in scientific research, primarily in the synthesis of novel chemical entities and exploring their biological activities. Although specific studies on this compound are scarce, research on similar dihydropyrimidine derivatives provides valuable insights.

  • Synthesis and Diuretic Activity : A study on the synthesis of dihydropyrimidine derivatives, including 1,6-dihydropyrimidine-2-thiol derivatives, revealed their potential diuretic activity. Compounds within this series showed moderate to good diuretic properties, with some exceeding the activity of standard treatments like acetazolamide. These findings suggest the potential of dihydropyrimidine derivatives in developing new diuretic agents, with specific compounds demonstrating significant efficacy and low toxicity in liver studies (Majeed & Shaharyar, 2011).

  • Insecticidal Properties : Another research area for dihydropyrimidine derivatives is their insecticidal activity. Studies have shown that certain dihydropyrimidine-2(1H)-thione derivatives possess significant insecticidal properties against pests such as the pulse beetle, Callosobruchus chinensis. These compounds offered a more effective solution than some commercial insecticides, indicating their potential for agricultural applications (Upadhyay et al., 2011).

  • Antimicrobial Activity : The antimicrobial potential of dihydropyrimidine derivatives has also been explored. Some newly synthesized 3,4-dihydropyrimidine-2(1H)-thiones exhibited antimicrobial activity against various bacterial and fungal strains, highlighting their potential in addressing antibiotic resistance and the development of new antimicrobial agents (Al‐Refai et al., 2017).

Photodissociation and Electrochemical Studies

  • Photodissociation and Electrochemical Reduction : Research on 2-thiopyrimidine derivatives, including dimethylated dihydropyrimidines, has shown interesting photodissociation and electrochemical behaviors. These studies provide insights into the molecular dynamics and potential applications of dihydropyrimidine derivatives in fields such as photochemistry and nucleic acid research, offering a foundational understanding for further exploration of similar compounds (Wrona et al., 1975).

Biochemical Analysis

Biochemical Properties

1-(3,4-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the cell cycle, particularly the transition between different phases, and can induce changes in gene expression that lead to altered cellular metabolism . These effects are crucial for understanding its potential therapeutic applications and toxicity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its biochemical analysis. In laboratory settings, it has been observed that the compound remains stable under specific conditions but can degrade over time, leading to changes in its effects on cellular function . Long-term studies have shown that its effects can vary, with potential implications for its use in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Studies have shown that there are threshold effects, where the compound’s efficacy and toxicity are dose-dependent . Understanding these dosage effects is crucial for determining safe and effective therapeutic doses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, affecting metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of the cell, with potential implications for its therapeutic use .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its pharmacokinetics. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions are critical for determining its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-6,6-dimethyl-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2S/c1-12(2)5-6-16(11(17)15-12)8-3-4-9(13)10(14)7-8/h3-7H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFWASMIJSWGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CN(C(=S)N1)C2=CC(=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 2
1-(3,4-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 3
1-(3,4-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 4
Reactant of Route 4
1-(3,4-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 5
Reactant of Route 5
1-(3,4-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 6
1-(3,4-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.